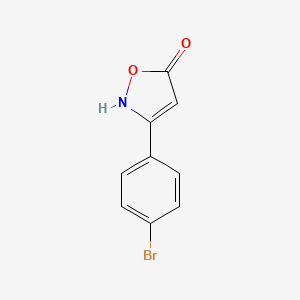

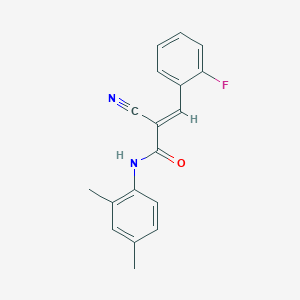

3-(4-Bromophenyl)-1,2-oxazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Bromophenyl)-1,2-oxazol-5-ol (BPOO) is a synthetic compound that has been studied for its potential applications in the field of scientific research. BPOO has been found to have a range of biochemical, physiological, and pharmacological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches : A variety of methods have been developed for the synthesis of structurally related brominated compounds and oxazoles. For instance, practical synthesis methods for brominated biphenyls, a category to which "3-(4-Bromophenyl)-1,2-oxazol-5-ol" structurally relates, have been refined to improve yield and cost-efficiency while minimizing environmental impact (Qiu et al., 2009). This suggests that similar methodologies could be applied or adapted for the synthesis of "3-(4-Bromophenyl)-1,2-oxazol-5-ol."Heterocyclic Chemistry : The significance of oxazoles in pharmaceutical and agrochemical industries is well-documented. Oxazoles, including "3-(4-Bromophenyl)-1,2-oxazol-5-ol," are key scaffolds in drug discovery due to their diverse pharmacological activities (Kushwaha & Kushwaha, 2021). Their utility in synthesizing compounds with antimicrobial, anti-inflammatory, and anticancer properties showcases their versatility in medicinal chemistry.

Environmental and Material Applications

Environmental Pollutants : Research on brominated flame retardants (BFRs), to which brominated phenyl oxazoles could be analogously studied, highlights the environmental presence, potential risks, and degradation products of these compounds (Koch & Sures, 2018). Understanding the environmental behavior and toxicological profile of "3-(4-Bromophenyl)-1,2-oxazol-5-ol" could benefit from methodologies and findings in this area.

Plastic Scintillators and Material Science : The use of oxazole derivatives in plastic scintillators for radiation detection demonstrates the material science applications of oxazoles (Salimgareeva & Kolesov, 2005). This indicates potential utility in developing novel materials with specific optical or electronic properties.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that 3-(4-Bromophenyl)-5-hydroxyisoxazole may also have multiple targets.

Mode of Action

It’s known that similar compounds can bind with high affinity to multiple receptors , which could lead to a variety of biochemical changes.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities , suggesting that 3-(4-Bromophenyl)-5-hydroxyisoxazole may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that 3-(4-Bromophenyl)-5-hydroxyisoxazole may also have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

3-(4-bromophenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZVBCDBPNOPHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)ON2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1,2-oxazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-propyloxamide](/img/structure/B2604025.png)

![3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione](/img/structure/B2604031.png)

![{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid](/img/structure/B2604032.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2604034.png)